Melting Point Differentiation: Higher Thermal Stability Compared to 3-Hydroxy-4-nitro Isomer
Methyl 3‑hydroxy‑2‑nitrobenzoate exhibits a melting point of 108–110 °C, which is 18–21 °C higher than the 89–92 °C reported for its regioisomer methyl 3‑hydroxy‑4‑nitrobenzoate under standard experimental determination . This thermal stability is attributed to the intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, which is absent in the para-nitro isomer and results in a substantially different crystal lattice energy .
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 108–110 °C (experimental); 114–116 °C (commercial specification) |
| Comparator Or Baseline | Methyl 3‑hydroxy‑4‑nitrobenzoate (CAS 713‑52‑0): 89–92 °C |
| Quantified Difference | ΔTm = +18 to +21 °C (target higher) |
| Conditions | Differential Scanning Calorimetry / capillary melting point apparatus; data from multiple authoritative chemical databases and vendor specifications |
Why This Matters
Higher melting point translates to reduced risk of melting during elevated-temperature processing, enabling hot solvent crystallizations and stability during accelerated storage conditions, whereas the 4‑nitro isomer may soften or melt under identical conditions.
